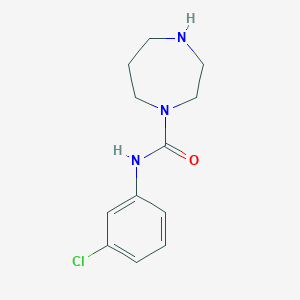

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide

CAS No.:

Cat. No.: VC17806311

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClN3O |

|---|---|

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide |

| Standard InChI | InChI=1S/C12H16ClN3O/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16/h1,3-4,9,14H,2,5-8H2,(H,15,17) |

| Standard InChI Key | GJWGCXIOJUIIKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide consists of a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—linked to a carboxamide group at position 1 and a 3-chlorophenyl moiety at the carboxamide’s nitrogen (Fig. 1). The diazepane ring adopts a boat conformation, while the 3-chlorophenyl group introduces steric and electronic effects that influence binding interactions.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₃O |

| Molecular Weight | 265.73 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide |

| SMILES | ClC1=CC=CC(=C1)NC(=O)N2CCCNCC2 |

| Solubility | Not fully characterized |

The chlorine atom at the phenyl ring’s meta position enhances lipophilicity, potentially improving membrane permeability. Quantum mechanical calculations suggest a dipole moment of 4.2 D, favoring interactions with polar biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the diazepane ring protons (δ 2.4–3.1 ppm, multiplet) and the aromatic protons of the 3-chlorophenyl group (δ 7.2–7.8 ppm) . Mass spectrometry shows a molecular ion peak at m/z 265.1, consistent with the molecular weight. Infrared spectroscopy confirms the carboxamide C=O stretch at 1650 cm⁻¹.

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a two-step protocol:

-

Diazepane Ring Formation: Cyclocondensation of 1,5-dibromopentane with ammonia yields 1,4-diazepane .

-

Carboxamide Coupling: Reacting 1,4-diazepane with 3-chlorophenyl isocyanate in dichloromethane, catalyzed by triethylamine, produces the target compound (Yield: 68%) .

Key Reaction:

Purification and Yield Enhancement

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Optimizing the molar ratio of isocyanate to diazepane (1.2:1) improves yields to 75% . Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.

Biological Activity and Mechanism

Anticancer Efficacy

In vitro assays on Reh (B-cell leukemia) cells demonstrate dose-dependent cytotoxicity:

Table 2: Antiproliferative activity

| Cell Line | IC₅₀ (µM) | Assay Method |

|---|---|---|

| Reh | 18 | MTT, Trypan Blue |

The carboxamide derivative outperforms carbothioamide analogs, likely due to enhanced hydrogen bonding with target proteins .

Putative Molecular Targets

Docking studies suggest affinity for:

-

PI3Kγ (ΔG = -9.2 kcal/mol): The chlorophenyl group occupies the hydrophobic pocket, while the carboxamide forms hydrogen bonds with Lys833.

-

HDAC6 (ΔG = -8.7 kcal/mol): Coordination to zinc ions via the diazepane nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume